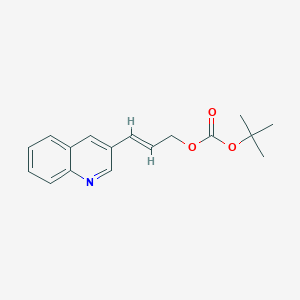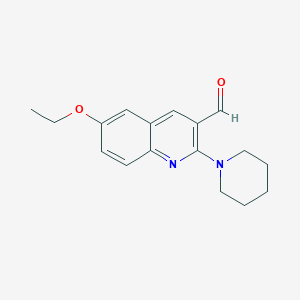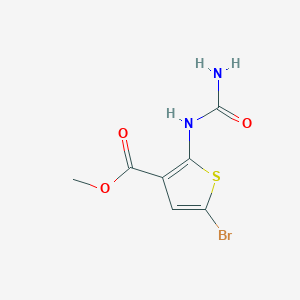![molecular formula C15H11N3O3 B11843686 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one](/img/structure/B11843686.png)
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure substituted with an amino group and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the amino group: The benzo[d][1,3]dioxole intermediate is then reacted with ammonia or an amine source to introduce the amino group.
Formation of the quinazolinone core: The final step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the benzo[d][1,3]dioxole moiety.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while substitution can produce a variety of amino-substituted compounds .
Scientific Research Applications
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cancer cell growth.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Quinazolinone derivatives: Compounds with a quinazolinone core structure are also similar and have comparable biological activities.
Uniqueness
3-Amino-2-(benzo[D][1,3]dioxol-5-YL)quinazolin-4(3H)-one is unique due to the combination of the benzo[d][1,3]dioxole moiety and the quinazolinone core, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-amino-2-(1,3-benzodioxol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c16-18-14(9-5-6-12-13(7-9)21-8-20-12)17-11-4-2-1-3-10(11)15(18)19/h1-7H,8,16H2 |
InChI Key |
WVXVGTZMWMESJX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)



![Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11843639.png)







